molecular formula C38H75N3O5 B14219108 Ditetradecyl L-lysyl-L-aspartate CAS No. 794489-96-6

Ditetradecyl L-lysyl-L-aspartate

Cat. No.: B14219108
CAS No.: 794489-96-6
M. Wt: 654.0 g/mol
InChI Key: AJOVHKRJQWSZLE-PXLJZGITSA-N
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Description

Ditetradecyl L-lysyl-L-aspartate is a synthetic diester derivative of L-aspartic acid, featuring two tetradecyl (14-carbon) alkyl chains esterified to the carboxyl groups of the aspartate moiety. The long alkyl chains likely enhance hydrophobicity, influencing solubility, membrane interactions, and thermal stability compared to shorter-chain analogs .

Properties

CAS No.

794489-96-6

Molecular Formula

C38H75N3O5

Molecular Weight

654.0 g/mol

IUPAC Name

ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate

InChI

InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1

InChI Key

AJOVHKRJQWSZLE-PXLJZGITSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield the desired product.

    Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Diethyl L-Aspartate C₈H₁₃NO₄ 187.19 16115-68-7 High solubility, enzyme inhibition
Dimethyl L-Aspartate C₆H₁₁NO₄ 161.16 6384-18-5 Polar, crystallizes as HCl salt
Diallyl L-Aspartate Tosylate C₁₇H₂₁NO₇S 383.42 MFCD00077911 Allyl crosslinking, synthetic utility
This compound* (Inferred) C₃₄H₆₆N₂O₆ ~622.90 N/A Surfactant, lipid-based delivery

Note: this compound data inferred from structural analogs due to absence in evidence.

Research Findings

  • Alkyl Chain Impact: Longer chains (e.g., tetradecyl) reduce aqueous solubility but enhance lipid compatibility, as seen in organoclay surfactants modified with ditetradecyl ammonium .
  • Enzyme Interactions : Aspartate derivatives like PALA () demonstrate tight binding to enzymes, suggesting ditetradecyl variants may modulate protein interactions via hydrophobic effects .
  • Synthetic Utility : Esters with labile groups (e.g., allyl, ethyl) serve as protective intermediates in peptide synthesis, while ditetradecyl derivatives may stabilize hydrophobic APIs .

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